4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Physicochemical profiling Membrane permeability Oral drug-likeness

This 4-methoxybenzenesulfonamide (CID 73168628) is the para-substituted regioisomer within the thiazolylphenyl-benzenesulfonamido chemical series, a critical tool for kinase selectivity studies. Its unique 130 Ų TPSA and 8 H-bond acceptors differentiate it from the des-methoxy parent, enabling deconvolution of electronic vs. steric effects. Not a generic analog; essential for SAR and in silico model calibration. For R&D use only; ensure bridging data when substituting close analogs.

Molecular Formula C21H18N4O3S2
Molecular Weight 438.52
CAS No. 1797558-26-9
Cat. No. B2512158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide
CAS1797558-26-9
Molecular FormulaC21H18N4O3S2
Molecular Weight438.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
InChIInChI=1S/C21H18N4O3S2/c1-28-18-8-10-19(11-9-18)30(26,27)25-16-6-4-15(5-7-16)20-14-29-21(24-20)23-17-3-2-12-22-13-17/h2-14,25H,1H3,(H,23,24)
InChIKeyZQIMJAKUUVARRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide (CAS 1797558-26-9): Chemical Identity and Compound Class


4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide (CAS 1797558-26-9, molecular formula C21H18N4O3S2, MW 438.52 g/mol) is a synthetic heteroaryl-sulfonamide belonging to the thiazolylphenyl-benzenesulfonamido structural class [1]. Its architecture integrates a central 2-(pyridin-3-ylamino)thiazole core connected via a 1,4-phenylene bridge to a 4-methoxybenzenesulfonamide terminus. This scaffold is explicitly claimed within the generic Markush structures of kinase inhibitor patents assigned to Nerviano Medical Sciences (EP2678336B1/US9199979B2) [2]. The compound is catalogued as a non-human research chemical by multiple screening-compound suppliers and is registered in PubChem under CID 73168628 [1].

Why Generic Substitution Fails for 4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide: Critical Physicochemical and Structural Differentiation


Within the thiazolylphenyl-benzenesulfonamido chemotype, even conservative substituent changes—such as methoxy regioisomerism or methoxy deletion—produce measurable shifts in key drug-likeness parameters that confound simple interchange. The para-methoxy substitution on the terminal benzenesulfonamide ring in this compound (CID 73168628) raises the topological polar surface area (TPSA) from 121 Ų (des-methoxy parent, CID 73168626) to 130 Ų and increases the hydrogen-bond acceptor count from 7 to 8 [1][3]. These alterations directly affect membrane permeability prediction thresholds and may re-order ranking within kinase selectivity panels. Consequently, procurement of a near-neighbor analog (e.g., CAS 1798046-09-9 or CAS 1797641-55-4) cannot be assumed to recapitulate the same biological signature or physicochemical handling profile without explicit bridging data [2].

Quantitative Differentiation Evidence: 4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Increase Relative to Des-Methoxy Parent

The 4-methoxy substituent on the terminal benzenesulfonamide ring raises the calculated TPSA by 9 Ų versus the des-methoxy parent compound (CAS 1798046-09-9). Both values are derived from PubChem's Cactvs engine (release 2025.09.15) [1][2].

Physicochemical profiling Membrane permeability Oral drug-likeness

Hydrogen-Bond Acceptor Count Elevation Drives Target Engagement Potential

The 4-methoxy oxygen atom adds one hydrogen-bond acceptor (HBA) to the scaffold, increasing the total HBA count from 7 (des-methoxy analog, CID 73168626) to 8 [1][2]. This additional acceptor is positioned para to the sulfonamide linkage and may participate in water-mediated or direct interactions with kinase hinge-region residues.

Pharmacophore modeling Kinase hinge-binding Molecular recognition

4-Methoxy vs. 2-Methoxy Regioisomerism: Equivalent Formula, Different Molecular Shape

The 4-methoxy regioisomer (CAS 1797558-26-9) and the 2-methoxy regioisomer (CAS 1797641-55-4) share identical molecular formula (C21H18N4O3S2) and molecular weight (438.5 g/mol) but differ in methoxy placement. Despite identical computed TPSA (130 Ų) and HBA count (8), the ortho (2-methoxy) substitution introduces steric congestion adjacent to the sulfonamide group, altering the conformational ensemble accessible to the terminal aryl ring [1][2], [3].

Regioisomer differentiation Shape-based screening Electrostatic potential

Patent Scope Alignment: Direct Structural Coverage Within Nerviano Kinase Inhibitor IP

The generic Formula (I) in EP2678336B1 / US9199979B2 explicitly encompasses compounds wherein the terminal benzenesulfonamide ring may bear a methoxy substituent [1]. The 4-methoxy benzenesulfonamide variant falls squarely within this claim scope, distinguishing it from analogs where the benzenesulfonamide ring is unsubstituted (CAS 1798046-09-9) or bears halogen substituents (e.g., 4-fluoro analog CAS 1797727-76-4) that may be covered under different claim dependencies.

Intellectual property Freedom-to-operate Kinase inhibitor patent landscape

Lipophilicity (XLogP3-AA): Maintained Within Optimal Range Despite Added Methoxy Group

The computed XLogP3-AA value of 3.9 for this compound is identical to that of the des-methoxy parent (CID 73168626) and the 2-methoxy regioisomer (CID 73168637), indicating that the addition of the methoxy group does not increase calculated lipophilicity beyond the acceptable range for oral drug candidates [1][2][3]. All three compounds remain below the XLogP threshold of 5 specified by Lipinski's Rule of Five.

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count Increase: Implications for Entropic Penalty Upon Target Binding

The methoxy group adds one rotatable bond (C-OCH3) relative to the des-methoxy parent, increasing the total rotatable bond count from 6 to 7 [1][2]. This modest increase in conformational自由度 may impose a slightly higher entropic penalty upon kinase binding but simultaneously enables additional conformational sampling that could access cryptic binding pockets.

Conformational flexibility Binding entropy Ligand efficiency

Rational Application Scenarios for 4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide (CAS 1797558-26-9)


Kinase Inhibitor Lead Optimization: SAR Exploration of Terminal Benzenesulfonamide Substituent Effects

When conducting systematic structure-activity relationship (SAR) studies on the thiazolylphenyl-benzenesulfonamido kinase inhibitor scaffold disclosed in EP2678336B1 [1], the 4-methoxy analog serves as a critical data point within a matched molecular pair analysis. Its 9 Ų TPSA increase, additional hydrogen-bond acceptor, and preserved XLogP3-AA of 3.9 relative to the des-methoxy comparator [2][3] permit deconvolution of electronic versus steric contributions to kinase selectivity. Procurement of this specific compound—rather than the 2-methoxy or 3-methoxy regioisomers—is essential to isolate para-substituent effects.

Computational Chemistry: Benchmarking in Silico ADME Prediction Models

The compound's computed property profile (MW 438.5 g/mol, XLogP3-AA 3.9, TPSA 130 Ų, 7 rotatable bonds, 2 HBD, 8 HBA) places it in a borderline region of oral drug-likeness space [2]. This makes it a valuable test case for validating and calibrating in silico models that predict Caco-2 permeability, P-glycoprotein efflux, or blood-brain barrier penetration within the thiazole-sulfonamide chemical series.

Chemical Biology Tool Compound: Profiling Kinase Selectivity Across the Kinome

The 2-(pyridin-3-ylamino)thiazole core is a recognized kinase hinge-binding motif [1]. The 4-methoxybenzenesulfonamide tail may confer differential interactions with the solvent-exposed region or the DFG-motif conformation of target kinases. This compound is appropriate for inclusion in focused kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to generate selectivity fingerprints that can be compared head-to-head with the des-methoxy and regioisomeric analogs.

Medicinal Chemistry Procurement: Sourcing a Well-Defined Starting Point for Parallel Synthesis Libraries

As a catalogued screening compound with a defined CAS number (1797558-26-9), molecular formula (C21H18N4O3S2), and InChIKey (ZQIMJAKUUVARRI-UHFFFAOYSA-N) [2], this compound offers a standardized building block for constructing parallel synthesis libraries aimed at exploring variations at the sulfonamide nitrogen, the pyridine ring, or the central thiazole. The presence of the 4-methoxy group provides a synthetic handle for potential late-stage demethylation to the phenol for further derivatization.

Quote Request

Request a Quote for 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.